molecular formula C24H24N2O3 B606449 CA-5f

CA-5f

货号: B606449
分子量: 388.5 g/mol
InChI 键: JYOLPDWVAMBMQN-UBIAKTOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化合物(3E,5E)-3-(3,4-二甲氧基苄叉基)-5-[(1H-吲哚-3-基)亚甲基]-1-甲基哌啶-4-酮,通常称为CA-5f,是一种有效的晚期巨自噬/自噬抑制剂。它通过抑制自噬体与溶酶体的融合来发挥作用,从而阻断自噬通量。该化合物在抗肿瘤活性方面表现出巨大潜力,尤其是在非小细胞肺癌方面 .

科学研究应用

Cancer Therapy

  • Non-Small Cell Lung Cancer (NSCLC) :
    • CA-5f demonstrates potent cytotoxicity against A549 NSCLC cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVECs) .
    • In vivo studies have shown that this compound effectively suppresses the growth of A549 lung cancer xenografts, indicating its potential as a therapeutic agent for NSCLC with excellent tolerance in animal models .
  • Triple-Negative Breast Cancer (TNBC) :
    • Research indicates that this compound inhibits the invasive phenotype of TNBC cells by downregulating urokinase-type plasminogen activator levels. This suggests a promising application for this compound in treating aggressive breast cancers .

Autophagy Modulation

This compound serves as a valuable tool for studying the molecular mechanisms of autophagy. By modulating autophagic flux, researchers can better understand the role of autophagy in various diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. The compound's ability to selectively inhibit late-stage autophagy offers insights into therapeutic strategies targeting this pathway .

Case Study 1: NSCLC Treatment

A study evaluated the effects of this compound on A549 NSCLC cells through various assays including western blotting and immunofluorescence. Results indicated that this compound significantly inhibited autophagic flux and induced apoptosis without affecting lysosomal function. The findings support its potential as a novel therapeutic agent for NSCLC .

Case Study 2: Inhibition of TNBC Invasiveness

In another investigation, this compound was shown to reduce the invasive capabilities of triple-negative breast cancer cells by targeting specific proteins involved in cell migration and invasion. This study highlights this compound's dual role as both an autophagy inhibitor and an anti-invasive agent, positioning it as a promising candidate for further development in breast cancer therapies .

Data Tables

Application Area Effect Cell Type/Model Mechanism
Non-Small Cell Lung CancerCytotoxicity against A549 cellsA549 NSCLC CellsInhibition of autophagosome-lysosome fusion
Triple-Negative Breast CancerReduced invasivenessTNBC CellsDownregulation of urokinase-type plasminogen activator
Autophagy ResearchModulation of autophagic fluxVariousInhibition of late-stage autophagy

准备方法

合成路线和反应条件: CA-5f是通过一系列涉及姜黄素类似物的化学反应合成的。合成路线包括3,4-二甲氧基苯甲醛与1-甲基哌啶-4-酮的缩合,然后添加(1H-吲哚-3-基)亚甲基 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO),并在控制的温度下进行,以确保最终产物的纯度和收率 .

工业生产方法: 虽然this compound的具体工业生产方法没有得到广泛的记录,但该化合物通常在实验室环境中生产,用于研究目的。该过程涉及高效液相色谱(HPLC),以确保纯度至少为99% .

化学反应分析

生物活性

CA-5f is a compound recognized for its significant role as a late-stage autophagy inhibitor. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in cancer research.

This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. This inhibition leads to an accumulation of autophagosomes in the cell, which can be observed through the increased levels of LC3B-II and SQSTM1 proteins. Specifically, studies have shown that this compound treatment results in:

  • Increased LC3B-II Levels : This marker indicates enhanced autophagosome formation but also suggests disrupted autophagic flux, as seen in both A549 lung cancer cells and HUVECs (human umbilical vein endothelial cells) .
  • Elevated SQSTM1 Levels : The increase in SQSTM1 protein levels further supports the notion that this compound impairs autophagic degradation rather than enhancing autophagy itself .

Western Blot Analysis

Western blotting was utilized to assess the levels of various proteins involved in autophagy regulation. Notably:

  • No Significant Change : Proteins such as PIK3C3, ATG5, and phospho-mTOR showed no significant differences between control and this compound-treated cells, indicating that this compound does not affect early autophagy signaling pathways .

Proteomic Analysis

A comprehensive proteomic analysis identified 3,074 non-redundant proteins in HUVECs treated with this compound. Among these, 144 differentially expressed proteins were selected for further analysis based on their functional clustering and pathway enrichment. The results indicated that this compound predominantly affects proteins related to:

  • Cytoskeletal Dynamics
  • Membrane Trafficking
  • Vesicle-Mediated Transport

These findings suggest that this compound's inhibitory effects on autophagy may stem from its impact on cytoskeletal and membrane trafficking proteins essential for autophagosome-lysosome fusion .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Observation
Inhibition of Autophagosome-Lysosome FusionIncreased LC3B-II and SQSTM1 levels; impaired autophagic flux
No Impact on Early Autophagy SignalingNo significant changes in PIK3C3, ATG5, or phospho-mTOR levels
Proteomic ChangesAffects cytoskeletal and membrane trafficking proteins

Case Studies and Research Implications

Research involving this compound has highlighted its potential as an anticancer agent. In vivo studies demonstrated that this compound administration (40 mg/kg, intraperitoneally every two days for up to 30 days) was well tolerated and effectively inhibited tumor growth in nude mice bearing A549 lung cancer cells . This suggests that targeting late-stage autophagy could be a promising therapeutic strategy for treating certain cancers.

属性

IUPAC Name

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLPDWVAMBMQN-UBIAKTOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CA-5f
Reactant of Route 2
Reactant of Route 2
CA-5f
Reactant of Route 3
CA-5f
Reactant of Route 4
CA-5f
Reactant of Route 5
Reactant of Route 5
CA-5f
Reactant of Route 6
CA-5f

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。